molecular formula C26H25N5O4S B2583950 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate CAS No. 930719-49-6

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate

Cat. No. B2583950
CAS RN: 930719-49-6
M. Wt: 503.58
InChI Key: PELZAICSKDBLOO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyano group (-CN), an ester group (-COO-), a benzothiazole group, and a pyrrole group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The presence of multiple aromatic rings (benzothiazole and phenyl groups) suggests that the compound likely has a planar structure. The cyano and ester groups are also polar, which could impact the compound’s solubility and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the cyano group can participate in nucleophilic addition reactions, and the ester group can undergo hydrolysis .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would likely be influenced by its functional groups. For example, the polar cyano and ester groups could enhance solubility in polar solvents, while the aromatic rings could contribute to stability and rigidity .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given its complex structure and the presence of several functional groups, it could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4S/c1-15(2)26(3,14-27)30-21(33)13-35-25(34)16-7-6-8-17(11-16)31-12-19(32)22(23(31)28)24-29-18-9-4-5-10-20(18)36-24/h4-11,15,28,32H,12-13H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWRAUIPVAFZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

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